Cas no 614-87-9 (DIBROMOPROPAMIDINE ISETHIONATE)

ジブロモプロパミジン イセチオネート(Dibromopropamidine Isethionate)は、抗菌剤として広く使用される有機化合物です。特にグラム陽性菌やグラム陰性菌に対して高い抗菌活性を示し、眼科用や皮膚感染症治療の外用剤として応用されています。その作用機序は、細菌の細胞膜機能を阻害し、DNA合成を妨げることにより殺菌効果を発揮します。水溶性が良く、局所適用時の刺激性が低いため、患者への負担が少ない点が特徴です。また、防腐剤としての利用も可能であり、製剤中の安定性に優れています。

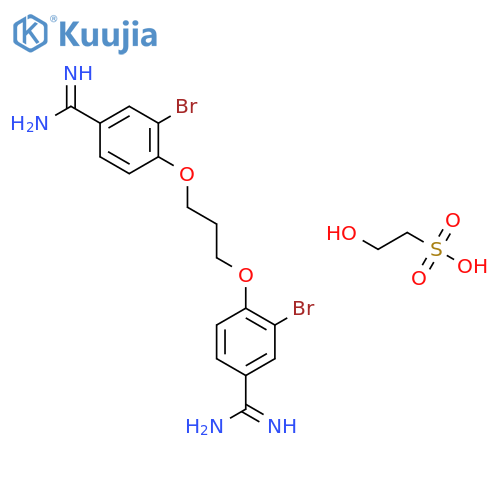

614-87-9 structure

商品名:DIBROMOPROPAMIDINE ISETHIONATE

DIBROMOPROPAMIDINE ISETHIONATE 化学的及び物理的性質

名前と識別子

-

- 4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate)

- DIBROMOPROPAMIDINE DIISETHIONATE

- DIBROMOPROPAMIDINE ISETHIONATE

- Dibrompropamidine diisetionate

- dibrompropamidine isetionate

- 2-hydroxyethanesulfonic acid - 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzenecar

- Brolene

- Ethanesulfonic acid, 2-hydroxy-, compd. with 4,4'-(1,3-propanediylbis(oxy))bis(3-bromobenzenecarboximidamide) (2:1) (9CI)

- Ethanesulfonic acid, 2-hydroxy-, compd. with 4,4'-(trimethylenedioxy)bis(3-bromobenzamidine) (2:1) (8CI)

- NSC 33424

- NSC 528031

- NSC-33424

- DIBROMPROPAMIDINE DIISETIONATE [EP MONOGRAPH]

- DIBROMOPROPAMIDINE ISETHIONATE [MI]

- UNII-12Y597MO62

- Brolene (TN)

- 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS(3-BROMO-BENZENECARBOXIMIDAMIDE, BIS(2-HYDROXYETHANESULPHONATE)

- dibrompropamidine isethionate

- 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid

- AKOS024464485

- Dibrompropamidine for system suitability

- DTXCID30132823

- Q27251446

- 614-87-9

- DIBROMPROPAMIDINE DI-ISETHIONATE

- EX-A4352

- DIBROMPROPAMIDINE DIISETIONATE (EP MONOGRAPH)

- dibropropamidine isethionate

- VFDASNWZZRLEAU-UHFFFAOYSA-N

- NSC-528031

- 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS(3-BROMO-BENZENECARBOXIMIDAMIDE, BIS(2-HYDROXYETHANESULFONATE)

- 12Y597MO62

- DIBROMPROPAMIDINE ISETIONATE [WHO-DD]

- 4,4'-(propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethane-1-sulfonate)

- EINECS 210-399-5

- 4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide)bis(2-hydroxyethanesulfonate)

- 1,3-di(4-amidino-2-bromophenoxy)propane di-2-hydroxyethanesulfonate

- DTXSID30210332

- D07813

- DIBROMPROPAMIDINE ISETIONATE [MART.]

- DIBROMPROPAMIDINE ISETIONATE (MART.)

- SCHEMBL2471251

-

- MDL: MFCD04112915

- インチ: InChI=1S/C17H18Br2N4O2.2C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;2*3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6)

- InChIKey: VFDASNWZZRLEAU-UHFFFAOYSA-N

- ほほえんだ: N=C(N)C1=CC=C(OCCCOC2=CC=C(C=C2Br)C(N)=N)C(Br)=C1.OCCS(=O)(O)=O.OCCS(=O)(O)=O

計算された属性

- せいみつぶんしりょう: 595.976284

- どういたいしつりょう: 593.97833

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 14

- 重原子数: 39

- 回転可能化学結合数: 12

- 複雑さ: 543

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 201

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- ゆうかいてん: 226°

- ふってん: 570.9°C at 760 mmHg

- フラッシュポイント: 299.1°C

- PSA: 201.18000

- LogP: 5.17500

DIBROMOPROPAMIDINE ISETHIONATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019144050-5g |

4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate) |

614-87-9 | 97% | 5g |

$1383.20 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000481 |

Dibrompropamidine for system suitability |

614-87-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000480 |

614-87-9 | ¥1556.7 | 2023-01-13 | ||||

| Crysdot LLC | CD12054697-1g |

4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate) |

614-87-9 | 97% | 1g |

$376 | 2024-07-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000480 |

Dibrompropamidine diisetionate |

614-87-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000481 |

614-87-9 | ¥1544.34 | 2023-01-13 | ||||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739164-1g |

4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethane-1-sulfonate) |

614-87-9 | 98% | 1g |

¥705.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739164-5g |

4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethane-1-sulfonate) |

614-87-9 | 98% | 5g |

¥3150.00 | 2024-05-06 | |

| Ambeed | A370519-5g |

4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) bis(2-hydroxyethanesulfonate) |

614-87-9 | 97% | 5g |

$300.0 | 2024-04-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000480-10mg |

Dibrompropamidine diisetionate |

614-87-9 | 10mg |

¥1305.42 | 2025-01-16 |

DIBROMOPROPAMIDINE ISETHIONATE 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

614-87-9 (DIBROMOPROPAMIDINE ISETHIONATE) 関連製品

- 82957-06-0(6-hydroxynaphthalene-2-carboxamidine;methanesulfonic acid)

- 15493-52-4(4-methylbenzenesulfonic Acid;3-(3-phenoxypropoxy)benzenecarboximidamide)

- 24722-98-3( )

- 6823-79-6(Nebupent (*Isethionate))

- 620-90-6(Ethanesulfonic acid, 2-hydroxy-, compd. with 4,4-oxydibenzamidine (2:1) (8CI))

- 22766-97-8(Ethanesulfonic acid,2-[[(3,4-dimethoxyphenyl)iminomethyl]amino]-)

- 24722-36-9( )

- 140-64-7(Pentamidine isethionate)

- 659-40-5(Hexamidine diisethionate)

- 18167-24-3(4-[4-(4-aminophenoxy)butoxy]benzenecarboximidamide;benzenesulfonic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:614-87-9)DIBROMOPROPAMIDINE ISETHIONATE

清らかである:99%

はかる:5g

価格 ($):270.0